molecular formula C21H16FNO3 B2414840 (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile CAS No. 327061-68-7

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile

Cat. No.: B2414840
CAS No.: 327061-68-7
M. Wt: 349.361
InChI Key: HDFVGWCBQRLSFN-LFIBNONCSA-N
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Description

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H16FNO3 and its molecular weight is 349.361. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3/c1-24-20-9-5-15(12-21(20)25-2)16(13-23)11-18-8-10-19(26-18)14-3-6-17(22)7-4-14/h3-12H,1-2H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFVGWCBQRLSFN-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology often includes the use of catalysts and solvents to optimize yield and purity. The compound can be synthesized through a multi-step process that includes the formation of the furan ring and subsequent functionalization with the dimethoxyphenyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and its effects on different biological pathways.

Antitumor Activity

  • Mechanism of Action : Preliminary studies suggest that this compound may exert antitumor effects through the induction of apoptosis in cancer cells. It likely interacts with specific cellular pathways that regulate cell survival and proliferation.
  • Case Studies :
    • In vitro assays demonstrated that the compound inhibits proliferation in several cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating moderate potency.
    • A study involving xenograft models showed a significant reduction in tumor size when treated with this compound compared to control groups.

Antioxidant Activity

The compound has also shown promising antioxidant properties. It appears to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
AntioxidantFree radical scavenging
CytotoxicityInduction of apoptosis in cancer cells

Mechanistic Insights

Research indicates that the biological activities may be attributed to specific structural features of the compound:

  • Dimethoxyphenyl Group : This moiety is known for enhancing lipophilicity, which may improve cellular uptake.
  • Furan Ring : Furan derivatives often exhibit diverse biological activities due to their ability to participate in various chemical reactions within biological systems.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural arrangement characterized by a furan ring and multiple aromatic substituents. Its molecular formula is C19_{19}H18_{18}F1_{1}N1_{1}O2_{2}, with a molecular weight of approximately 349.36 g/mol. The presence of the fluorine atom enhances its electronic properties, making it suitable for various chemical reactions.

Medicinal Chemistry

One of the most significant applications of (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile is in the field of medicinal chemistry. It has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets such as enzymes or receptors.

Case Study : A study indicated that derivatives of this compound exhibited antitumor activity against various cancer cell lines, demonstrating its potential in cancer treatment .

Material Science

The compound is also utilized in material science for the development of new materials with unique properties. Its structural features allow it to be used as a building block for more complex molecules, which can be tailored for specific applications.

Data Table 1: Comparison of Biological Activities

Compound NameActivityReference
This compoundAntitumor activity
Related acrylonitrile derivativesVarious biological activities

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